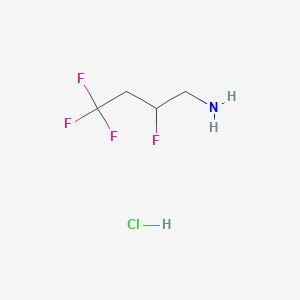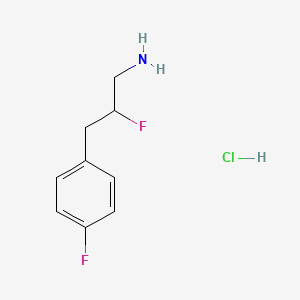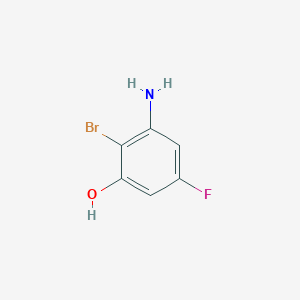
2-Bromo-5-fluoro-3-hydroxyaniline
Vue d'ensemble
Description
2-Bromo-5-fluoro-3-hydroxyaniline, also known as 2-Bromo-5-fluoro-3-hydroxybenzenemethanamine, is an organic compound with a molecular formula of C7H8BrFN. It is a colorless, crystalline solid that is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 2-Bromo-5-fluoro-3-hydroxyaniline has been studied extensively for its various applications in scientific research and has been used to synthesize numerous pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline has been widely used in scientific research for a variety of purposes. It has been used as a reagent for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of various heterocyclic compounds and other organic materials. Additionally, 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline has been used in the synthesis of various polymers and dyes.
Mécanisme D'action
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a reactive compound that can undergo several reactions. The most common reaction is the bromination of 5-fluoroaniline, which results in the formation of 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline. This reaction occurs when bromine is added to 5-fluoroaniline in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide, and yields a product with a purity of approximately 90%.
Biochemical and Physiological Effects
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a relatively non-toxic compound and is not known to have any significant biochemical or physiological effects. It has been tested in various animal studies and has not been found to cause any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline is a relatively easy compound to synthesize in the laboratory and can be used in a variety of experiments. The most common method of synthesis is the bromination of 5-fluoroaniline, which yields a product with a purity of approximately 90%. This method is relatively simple and can be easily replicated in the laboratory. However, the reaction is slow and requires careful monitoring to ensure that the reaction proceeds as expected. Additionally, the reaction requires the use of hazardous chemicals, such as bromine, and should only be performed in a well-ventilated area.
Orientations Futures
The use of 2-Bromo-5-fluoro-3-hydroxyanilineuoro-3-hydroxyaniline in scientific research is likely to continue to expand in the future. It is being explored as a potential starting material for the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it is being studied for its potential use in the synthesis of polymers and dyes. Finally, it is being explored for its potential applications in the development of new catalysts and other materials.
Propriétés
IUPAC Name |
3-amino-2-bromo-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-4(9)1-3(8)2-5(6)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIPCOWJOANCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-5-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



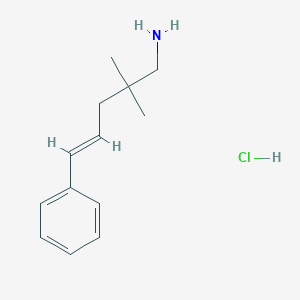
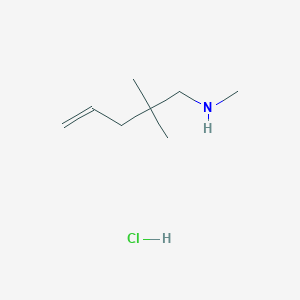
amine hydrochloride](/img/structure/B1484700.png)
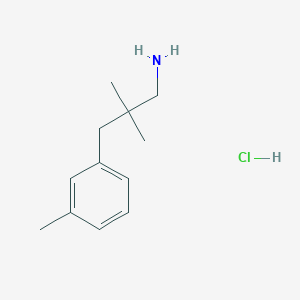
![(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1484704.png)
![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)
![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)
amine hydrochloride](/img/structure/B1484714.png)

